

solubility of durohydroquinone in different solvents

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Compound of Interest

Compound Name: Durohydroquinone

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Solubility of Durohydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durohydroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzenediol, is a substituted aromatic organic compound belonging to the hydroquinone family. Its structure, featuring a benzene ring with two hydroxyl groups and four methyl groups, gives it distinct chemical properties, including its solubility profile, which is critical for its application in various fields such as organic synthesis and materials science. This technical guide provides a comprehensive overview of the available solubility data for **durohydroquinone**, detailed experimental protocols for its determination, and a workflow for these procedures.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for **durohydroquinone** is sparse in publicly available literature. The following tables summarize the available qualitative and predicted quantitative data for **durohydroquinone**, along with more extensive quantitative data for its parent compound, hydroquinone, to provide a comparative reference.

Table 1: Solubility of **Durohydroquinone** (CAS: 527-18-4)

Solvent	Formula	Molar Mass (g/mol)	Solubility	Notes
Water	H ₂ O	18.02	Predicted log ₁₀ (S) = -2.47 mol/L	Considered to have low solubility in water, necessitating the use of co-solvents for aqueous solutions[1].
Methanol	CH ₃ OH	32.04	Almost transparent in hot methanol[2] [3]. Moderately soluble[4].	Qualitative data suggests good solubility at elevated temperatures.
Ethanol (50% aqueous)	C ₂ H ₅ OH / H ₂ O	-	Sufficient for experimental use	Used as a co-solvent to increase aqueous solubility[1].
Acetone	C ₃ H ₆ O	58.08	Moderately soluble[4]	-
General Organic Solvents	-	-	Soluble	Generally soluble in organic solvents like ethyl acetate, ethyl ether, benzene, and chloroform[5].

Table 2: Comparative Solubility of Hydroquinone (CAS: 123-31-9) in Various Solvents

Solvent	Temperature (K)	Mole Fraction Solubility (x ₁)
Water	293.15	0.0118
	298.15	0.0140
	303.15	0.0165
	308.15	0.0195
	313.15	0.0230
Ethanol	293.15	0.1135
	298.15	0.1265
	303.15	0.1408
	308.15	0.1565
	313.15	0.1738
Dichloromethane	298	5.683 mmol·L ⁻¹
Trichloromethane	298	2.785 mmol·L ⁻¹
Carbon Tetrachloride	298	0.321 mmol·L ⁻¹

Note: Data for hydroquinone in water and ethanol is derived from studies using the gravimetric method[6]. Data in chlorinated solvents was determined by cyclic voltammetry[7].

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is unavailable or requires validation, the following experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of **durohydroquinone** in a specific solvent at a controlled temperature.

Materials:

- **Durohydroquinone** (solid)
- Solvent of interest
- Jacketed glass reactor or temperature-controlled shaker bath
- Magnetic stirrer and stir bar
- Analytical balance (uncertainty ± 0.1 mg)
- Thermostatic water bath
- Drying oven
- Filtration apparatus (e.g., syringe filters)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **durohydroquinone** to a jacketed glass reactor containing a known mass of the solvent. The presence of undissolved solid is essential to ensure saturation.
 - Place the reactor in a thermostatic water bath set to the desired experimental temperature.
- Equilibration:
 - Continuously stir the mixture using a magnetic stirrer for a sufficient period (typically 10-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Sample Separation:
 - Stop the stirring and allow the undissolved solid to settle for a period of time.

- Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to prevent precipitation or further dissolution. Use a filter to ensure no solid particles are transferred.
- Solvent Evaporation:
 - Weigh the collected saturated solution.
 - Evaporate the solvent from the sample in a drying oven at a temperature that does not cause decomposition of the **durohydroquinone**.
- Mass Determination and Calculation:
 - Once the solvent is completely evaporated, weigh the remaining solid **durohydroquinone**.
 - The solubility can be calculated as the mass of the dissolved **durohydroquinone** divided by the mass of the solvent. This can then be converted to other units such as g/100g of solvent, molality, or mole fraction.

Shake-Flask Method

The shake-flask method is another widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of **durohydroquinone** in a chosen solvent at a specific temperature.

Materials:

- **Durohydroquinone** (solid)
- Solvent of interest
- Glass vials with tight-fitting caps
- Constant temperature shaker

- Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis spectrophotometer)
- Volumetric flasks and pipettes
- Syringe filters

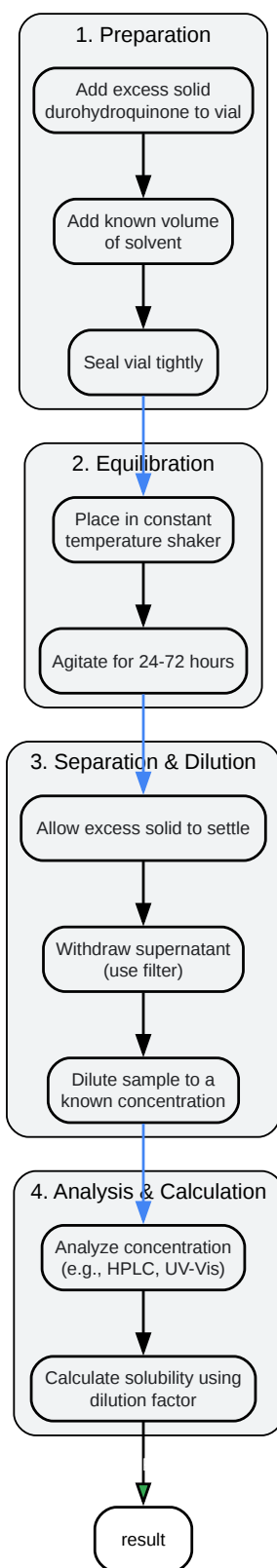
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **durohydroquinone** to a glass vial.
 - Add a known volume of the selected solvent to the vial and seal it tightly to prevent evaporation.
- Equilibration:
 - Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient duration (typically 24-72 hours) to reach equilibrium.
- Sample Separation and Dilution:
 - After equilibration, allow the vial to stand undisturbed at the experimental temperature to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant. It is crucial to avoid transferring any solid particles. The use of a syringe filter is recommended.
 - Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.
- Concentration Analysis:
 - Analyze the diluted solution to determine the concentration of **durohydroquinone** using a pre-calibrated analytical instrument.

- Calculation of Solubility:
 - Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.

Visualizations

Below is a diagram illustrating the general workflow for the shake-flask method of solubility determination.



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